![molecular formula C16H23NO B14467846 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine CAS No. 65435-54-3](/img/structure/B14467846.png)
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is an organic compound that features a morpholine ring substituted with a phenyl group, which is further substituted with an isobutyl group and an ethenyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine typically involves the following steps:
Formation of the Phenyl Substituent: The phenyl group with the isobutyl and ethenyl substituents can be synthesized through Friedel-Crafts alkylation and subsequent vinylation reactions.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The final step involves coupling the substituted phenyl group with the morpholine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but lacks the morpholine ring.
Phenol, 4-(1-methylpropyl)-: Contains a phenol group instead of a morpholine ring.
Benzene, 1-ethenyl-4-(2-methylpropyl)-: Similar aromatic structure but lacks the morpholine ring.
Uniqueness
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is unique due to the presence of both the morpholine ring and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65435-54-3 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-[1-[4-(2-methylpropyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15-4-6-16(7-5-15)14(3)17-8-10-18-11-9-17/h4-7,13H,3,8-12H2,1-2H3 |
Clave InChI |
NPYQSHABCZKZGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


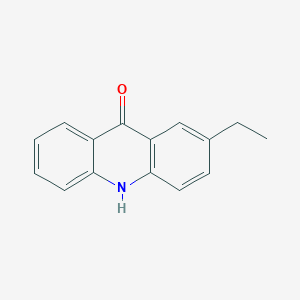
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
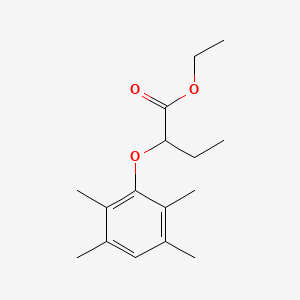
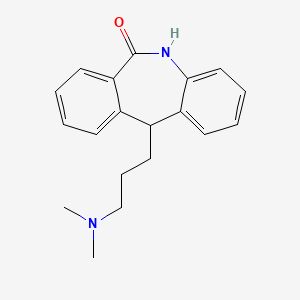
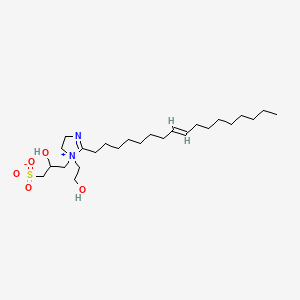

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
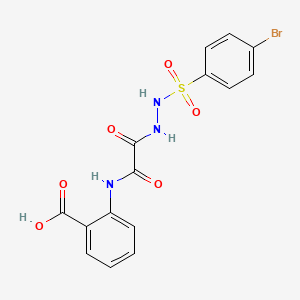
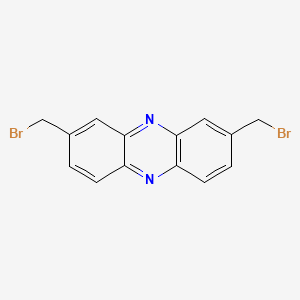
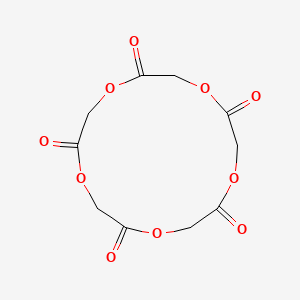
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
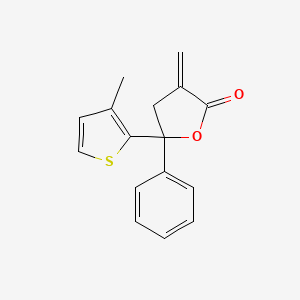
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
